procyanidin B3 3-O-gallate
Description
Significance of Procyanidins in Biological Systems Research
Procyanidins, also known as condensed tannins, are a class of polyphenolic compounds abundantly found in a variety of plant sources, including fruits, vegetables, seeds, and cereals. mdpi.com Their significance in biological systems research stems from their wide range of reported health-promoting properties. researchgate.net Numerous in vitro and in vivo studies have highlighted their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comresearchgate.netbiointerfaceresearch.com
The antioxidant capacity of proanthocyanidins (B150500) is particularly noteworthy, with some studies suggesting they possess antioxidant power many times greater than that of vitamins C and E. biointerfaceresearch.com This activity is crucial in mitigating cellular damage caused by oxidative stress, a key factor in the development of chronic metabolic diseases such as cardiovascular disease, diabetes, and cancer. mdpi.comresearchgate.net Furthermore, research has indicated that procyanidins may play a role in neuroprotection, with their effectiveness potentially linked to their degree of polymerization. nih.gov The interaction of procyanidins with proteins, particularly their ability to inhibit digestive enzymes, is another area of active investigation, with implications for nutrition and therapeutic applications. acs.org
The diverse biological activities of procyanidins have made them a subject of economic interest, with potential applications in the pharmaceutical, food, and cosmetic industries. mdpi.com
Overview of Procyanidin (B600670) B3 3-O-gallate as a Galloylated Proanthocyanidin (B93508)
Procyanidin B3 3-O-gallate belongs to a subgroup of proanthocyanidins known as galloylated proanthocyanidins. researchgate.net Its chemical structure is characterized by the formal condensation of a gallic acid molecule with the 3-hydroxy group of procyanidin B3. ebi.ac.uk Procyanidin B3 itself is a dimer composed of two catechin (B1668976) units linked together. tandfonline.com The addition of the galloyl group (a derivative of gallic acid) is a key structural feature that is believed to enhance the biological activities of the parent procyanidin. researchgate.netsmolecule.comnih.gov
Galloylated proanthocyanidins are of particular interest to researchers because studies have suggested they possess significantly higher biological activities compared to their non-galloylated counterparts. researchgate.net This enhanced activity is attributed to the presence of the galloyl moiety. nih.gov The specific attachment of the galloyl group at the 3-position of the procyanidin B3 structure is a defining characteristic of this compound. smolecule.com
Scope and Academic Relevance of Research on this compound
Academic research on this compound is multifaceted, though still a developing field. A primary challenge in studying this and other procyanidin gallates is the difficulty in isolating them in a pure form from natural sources. nii.ac.jp This has spurred interest in the chemical synthesis of these compounds to enable more detailed biological evaluation and structure-activity relationship studies. nii.ac.jpmdpi.com
The academic relevance of this compound lies in its potential as a bioactive molecule. For instance, synthetic studies have been conducted to create procyanidin B3 gallate derivatives to investigate their antitumor activities. nii.ac.jp While specific research on this compound is less extensive than for other procyanidins like B2 gallates, it is often included in broader studies on proanthocyanidins. For example, it has been identified in grape seeds, although it is considered less common than other procyanidin gallates. mdpi.com The stereoselective synthesis of procyanidin B3-3-O-gallate has been achieved, allowing for the investigation of its antioxidant and DNA polymerase inhibitory activities. mdpi.commdpi.com
The ongoing research into galloylated procyanidins, including this compound, aims to further elucidate their biological mechanisms and potential applications. The synthesis of these complex molecules remains a key area of focus to overcome the limitations of natural isolation and to provide pure compounds for rigorous scientific investigation. nii.ac.jp
Properties
Molecular Formula |
C37H30O16 |
|---|---|
Molecular Weight |
730.6 g/mol |
IUPAC Name |
[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31-,33+,34+,36-/m0/s1 |
InChI Key |
BXWABJPTCUDBMM-UDGCLMCYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Procyanidin B3 3 O Gallate
Distribution in Plant Species and Natural Sources
Procyanidin (B600670) B3 3-O-gallate, a galloylated procyanidin dimer, has been identified in various plant sources. Its presence is often associated with other proanthocyanidins (B150500) and flavan-3-ols.
Grape seeds are a well-documented source of proanthocyanidins, including procyanidin B3 and its derivatives. researchgate.net While procyanidin B2 is typically the most abundant dimer, various other procyanidins, including B3, have been identified. nih.gov Standardized grape seed extracts are rich in oligomeric proanthocyanidins, which can be combined with gallic acid to form gallate esters. amazonaws.com
One study reported the presence of procyanidin B3-3-O-gallate in grape seeds, although it is considered less common than other galloylated procyanidins like the 3-O-gallate derivatives of procyanidins B1, B2, and B4. nih.govmdpi.com The galloylation of procyanidins, including the formation of procyanidin B3 3-O-gallate, contributes to the chemical diversity and potential biological properties of grape seed extracts. oup.com
Table 1: Procyanidins Identified in Grape Seed Extracts
| Compound | Presence Reported |
|---|---|
| Procyanidin B1 | Yes |
| Procyanidin B2 | Yes (often most abundant) nih.gov |
| Procyanidin B3 | Yes tandfonline.com |
| Procyanidin B4 | Yes tandfonline.com |
| Procyanidin C1 | Yes tandfonline.com |
| Procyanidin B1-3-O-gallate | Yes usda.gov |
| Procyanidin B2-3-O-gallate | Yes usda.gov |
| This compound | Yes mdpi.com |
This table is for illustrative purposes and may not be exhaustive.
Beyond grape seeds, procyanidin B3 and its galloylated form have been found in a variety of other plants:
Green Tea: While green tea is renowned for its high content of catechins like (-)-epigallocatechin (B1671488) gallate, it also contains various procyanidins.
Cocoa: Cocoa beans are a rich source of procyanidins, with (-)-epicatechin (B1671481) and (+)-catechin as the primary building blocks. medicinacomplementar.com.br Procyanidin B3 has been identified in cocoa and cocoa-derived products. encyclopedia.pubnih.govresearchgate.net
Reynoutria elliptica: This plant is another documented source of procyanidin compounds.
Adzuki Beans (Vigna angularis): The seed coats of adzuki beans contain procyanidins, including procyanidin B3. pan.olsztyn.plresearchgate.netresearchgate.net
Lotus (B1177795) Seedpod (Receptaculum nelumbinis): Procyanidins extracted from lotus seedpods, a byproduct of lotus seed processing, have been found to contain procyanidin B3. nih.govdntb.gov.uafrontiersin.orgnih.govresearchgate.net
Litchi Pericarp (Litchi chinensis): The pericarp of the litchi fruit is another source of procyanidins. nih.gov Procyanidins from litchi pericarp have been shown to inhibit the formation of advanced glycation end products. nih.gov
Biosynthetic Pathways of Proanthocyanidins and Flavan-3-ols
Proanthocyanidins (PAs), also known as condensed tannins, are polymers of flavan-3-ol (B1228485) units. nih.govmdpi.com Their biosynthesis is a complex process involving multiple enzymatic and potentially non-enzymatic steps. nih.gov
The assembly of proanthocyanidins is thought to occur through the addition of "extension units" to a "starter unit". nih.govoup.com The starter units are typically (+)-catechin or (-)-epicatechin. mdpi.com The extension units are derived from flavan-3,4-diols (leucoanthocyanidins), which form reactive carbocations. nih.govoup.com
The debate continues regarding whether the final polymerization of flavan-3-ols into proanthocyanidins is a strictly enzymatic process or if it can also occur non-enzymatically. mdpi.comresearchgate.net Some evidence suggests that unstable intermediates can auto-polymerize, indicating a role for non-enzymatic reactions in PA chain elongation. nih.gov The complexity of PA biosynthesis may involve both enzyme-catalyzed and non-enzymatic steps. nih.govmdpi.com
The biosynthesis of this compound requires the formation of its constituent parts: two (+)-catechin units and one gallic acid molecule.
(+)-Catechin and (-)-Epicatechin Biosynthesis: These flavan-3-ol monomers are the fundamental building blocks of procyanidins. wikipedia.orgmdpi.com Their synthesis originates from the flavonoid biosynthetic pathway. Leucoanthocyanidins serve as key intermediates. researchgate.net
Leucoanthocyanidin reductase (LAR) catalyzes the formation of 2,3-trans-flavan-3-ols like (+)-catechin from leucoanthocyanidins. frontiersin.orgoup.com
Anthocyanidin synthase (ANS) and anthocyanidin reductase (ANR) are involved in the synthesis of 2,3-cis-flavan-3-ols like (-)-epicatechin. frontiersin.orgoup.com ANS converts leucoanthocyanidins to anthocyanidins, which are then reduced by ANR. mdpi.com
Gallic Acid Biosynthesis: Gallic acid can be synthesized via the shikimate pathway. researchgate.net The galloylation of flavan-3-ols, a process of attaching a gallic acid molecule, is a crucial step in the formation of compounds like this compound. nih.gov This process increases the structural diversity and can modify the properties of the resulting procyanidin. oup.com The enzyme responsible for the galloylation of procyanidin precursors is not fully elucidated but is a key area of research.
The formation of procyanidin B3 itself involves the condensation of a (+)-catechin starter unit with a (+)-catechin extension unit. rsc.org The subsequent attachment of a gallic acid molecule at the 3-O position of one of the catechin (B1668976) units results in this compound.
Table 2: Key Precursors and Enzymes in Procyanidin Biosynthesis
| Precursor/Enzyme | Role |
|---|---|
| (+)-Catechin | Starter and extension unit for procyanidin B3 mdpi.comrsc.org |
| (-)-Epicatechin | Common starter and extension unit for other procyanidins mdpi.com |
| Gallic Acid | Forms the galloyl group in galloylated procyanidins nih.gov |
| Leucoanthocyanidin | Intermediate in flavan-3-ol synthesis researchgate.net |
| Leucoanthocyanidin reductase (LAR) | Synthesizes 2,3-trans-flavan-3-ols (e.g., (+)-catechin) frontiersin.org |
| Anthocyanidin synthase (ANS) | Converts leucoanthocyanidins to anthocyanidins frontiersin.org |
Factors Influencing Natural Accumulation of this compound
The accumulation of procyanidins, including this compound, in plants is influenced by a combination of genetic and environmental factors.
Genetic Factors: The genotype of a plant, including the species and variety, is a primary determinant of its capacity to produce specific procyanidins. mdpi.comresearchgate.net This is due to the genetic control over the expression of biosynthetic pathway genes.
Environmental Factors: Abiotic stresses such as UV irradiation and drought can influence the accumulation of proanthocyanidins. mdpi.com Climatic conditions have been shown to have a less significant, but still present, influence on the accumulation of highly polymerized flavan-3-ols in grape seeds compared to genetic factors. mdpi.com
Developmental Stage: The concentration and composition of proanthocyanidins can change throughout the development of the plant and its organs. For instance, in grape berries, proanthocyanidin (B93508) biosynthesis begins before flowering and peaks around véraison (the onset of ripening). oup.com
Hormonal Regulation: Plant hormones can play a role in regulating proanthocyanidin biosynthesis. mdpi.com For example, salicylic (B10762653) acid has been shown to activate flavan-3-ol biosynthesis in poplar leaves. frontiersin.org
Pathogen Infection: Fungal infections can induce the transcriptional activation of the proanthocyanidin biosynthetic pathway in some plants as a defense mechanism. nih.gov
Chemical Synthesis and Structural Modification of Procyanidin B3 3 O Gallate
Strategies for Total Synthesis of Procyanidin (B600670) B3 3-O-gallate
The total synthesis of procyanidin B3 3-O-gallate involves the construction of the dimeric catechin (B1668976) backbone and the subsequent or concurrent introduction of the gallate ester. Key challenges lie in forming the correct interflavan bond (C4-C8) with the desired stereochemistry (4α) and selectively acylating the 3-O position of one of the catechin units.
Direct condensation represents a straightforward approach to synthesizing this compound. smolecule.com This method typically involves the reaction of procyanidin B3 with gallic acid or a derivative thereof. smolecule.com The reaction is generally facilitated by acid catalysis, often employing Lewis acids to activate the electrophilic sites on the flavonoid structure for esterification. smolecule.com While conceptually simple, this approach can lead to a mixture of products, including multiple gallate derivatives, depending on the reaction conditions, necessitating complex purification steps. smolecule.com
To overcome the challenges of non-selective reactions, protective group chemistry is a cornerstone of this compound synthesis. smolecule.com This strategy involves temporarily blocking the highly reactive phenolic hydroxyl groups on the catechin and gallic acid units to direct the reaction to the desired positions. smolecule.comnih.gov
Commonly used protective groups include benzyl (B1604629) (Bn) ethers for their stability during reaction conditions and their susceptibility to removal via hydrogenolysis. nih.govmdpi.com For instance, the synthesis can start with perbenzylated catechin units and tri-O-benzylgalloyl chloride. acs.org The tert-butyldimethylsilyl (TBDMS) group is another valuable tool, as it allows for selective deprotection. For example, the 5-O-TBDMS group of a catechin derivative can be regioselectively removed, enabling further specific modifications. nih.gov These protective groups prevent unwanted side reactions and allow for the precise, stereoselective construction of the molecule. smolecule.commdpi.com After the core structure is assembled, the protective groups are removed in a final deprotection step to yield the natural product. acs.org
Traditional condensation methods for creating the procyanidin dimer often required a significant excess of the nucleophilic catechin unit to prevent polymerization and other side reactions. nii.ac.jp To improve efficiency, equimolar condensation methods have been developed. These strategies involve reacting stoichiometric amounts of a catechin nucleophile and a catechin-derived electrophile. nii.ac.jpnii.ac.jp
A key breakthrough in this area was the use of specific Lewis acids, such as ytterbium(III) triflate (Yb(OTf)₃), which effectively catalyze the condensation under equimolar conditions. nii.ac.jpnih.govresearchgate.net This approach has been successfully applied to the synthesis of various procyanidin B2 and B3 gallate derivatives, including this compound. nii.ac.jpnih.gov The equimolar approach simplifies the process, increases atom economy, and can provide the desired dimers in good yields. nii.ac.jpnii.ac.jp
Lewis acids are critical catalysts in the synthesis of procyanidins and their gallates, facilitating the key C-C bond formation between flavan-3-ol (B1228485) units. mdpi.com The choice of Lewis acid can significantly influence the reaction's yield and stereoselectivity.
Several Lewis acids have been employed in these syntheses:
Ytterbium(III) triflate (Yb(OTf)₃): This rare-earth metal triflate has proven highly effective for mediating equimolar condensations of catechin and epicatechin derivatives to form procyanidin B2 and B3 gallates. nii.ac.jpnih.govresearchgate.net It allows the reaction to proceed efficiently without requiring a large excess of the nucleophile. nii.ac.jp
Tin(IV) Chloride (SnCl₄) and Titanium(IV) Chloride (TiCl₄): These are more traditional Lewis acids used in flavonoid chemistry. smolecule.commdpi.com They can promote the condensation reaction, but often require lower temperatures and an excess of the nucleophile to minimize the formation of oligomeric side products. nii.ac.jpmdpi.com TiCl₄, for example, has been used to synthesize the octabenzylated procyanidin B3 precursor with high efficiency and stereoselectivity. mdpi.com
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf): This Lewis acid is also used as an activator in the coupling reaction between the nucleophile and electrophile units. mdpi.com
The table below summarizes the Lewis acids and their roles in the synthesis.
| Lewis Acid | Role in Synthesis | Typical Reaction Type | Reference(s) |
| Ytterbium(III) triflate (Yb(OTf)₃) | Catalyzes efficient coupling of flavan-3-ol units. | Equimolar Condensation | nii.ac.jp, nih.gov, researchgate.net |
| Tin(IV) Chloride (SnCl₄) | Activator for interflavan bond formation. | Intermolecular Condensation | smolecule.com, mdpi.com |
| Titanium(IV) Chloride (TiCl₄) | Activator for interflavan bond formation. | Intermolecular Condensation | mdpi.com, mdpi.com |
| Trimethylsilyl triflate (TMSOTf) | Activator for interflavan bond formation. | Intermolecular Condensation | mdpi.com |
Gram-Scale Synthesis and Optimization of this compound Production
Moving from laboratory-scale synthesis to producing gram-scale quantities of procyanidin B3 and its derivatives is essential for extensive biological studies. Research has focused on optimizing reaction conditions to achieve high yields and stereoselectivity on a larger scale. acs.org
One successful approach involved the condensation of a nucleophilic 5,7,3',4'-tetrabenzylcatechin with an electrophilic (2R,3S,4S)-3-acetoxy-5,7,3',4'-tetrabenzyloxy-4-(2''-ethoxyethoxy)flavan in the presence of TMSOTf. mdpi.com This method yielded octa-O-benzylated procyanidin B3, a key intermediate, on a gram scale with excellent yield and stereoselectivity. mdpi.com This protected precursor can then be converted to procyanidin B3 through hydrogenolysis. mdpi.com Subsequent galloylation would produce the final target compound. The optimization of such multi-step sequences is crucial for making these complex molecules more accessible for research. acs.orgacs.org
Semi-synthetic Approaches for this compound Derivatives
One strategy involves the acid-catalyzed degradation of polymeric procyanidins from sources like grape seed or white willow bark in the presence of a flavan-3-ol nucleophile. researchgate.netacs.org This process breaks the interflavan bonds of the polymers and allows the liberated carbocations to react with the added nucleophile, forming dimeric procyanidins like B3. researchgate.netacs.org This method can generate significant quantities of the procyanidin B3 backbone.
Further modification is required to introduce the gallate group. This can be achieved through selective acylation, for which protective groups are again essential. acs.org For example, a protected procyanidin B3 can be selectively deprotected at the desired hydroxyl position and then acylated using activated gallic acid, such as tri-O-benzylgalloyl chloride. acs.org This combination of isolation from natural sources, controlled degradation, and selective chemical modification represents a practical route to obtaining this compound and its derivatives. researchgate.netresearchgate.net
Derivatization and Structural Analogue Synthesis of this compound
The chemical modification and synthesis of structural analogues of this compound are critical areas of research for exploring the structure-activity relationships of these complex natural products. nii.ac.jp Due to the difficulty in isolating pure procyanidin gallates from natural sources, synthetic approaches are vital for obtaining sufficient quantities for biological studies. nii.ac.jpresearchgate.net These synthetic strategies often involve the derivatization of procyanidin B3 or the direct synthesis of its gallated analogues through condensation reactions. researchgate.netmdpi.com
A primary method for synthesizing procyanidin B3 gallate derivatives is through Lewis acid-mediated condensation of catechin and/or epicatechin units. nii.ac.jpmdpi.com One effective approach is the equimolar condensation between a nucleophile and an electrophile derived from catechin, which can be catalyzed by Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). nii.ac.jpclockss.org To ensure stereoselectivity and prevent unwanted side reactions, protective groups, such as benzyl ethers, are commonly employed on the hydroxyl groups of the flavan-3-ol precursors. mdpi.comsmolecule.com These protective groups are then removed in a final debenzylation step, typically through hydrogenolysis, to yield the final phenolic compound. nih.gov
Key structural analogues of this compound that have been synthesized include procyanidin B3 3''-O-gallate and procyanidin B3 3,3''-di-O-gallate. researchgate.netclockss.org The synthesis of the 3,3''-di-O-gallate can be achieved by the condensation of a benzylated catechin-3-O-gallate electrophile with a catechin-3-O-gallate nucleophile. researchgate.net This method proceeds smoothly and stereoselectively to produce the corresponding dimer gallate in good yields. researchgate.net Alternatively, the 3''-O-gallate of procyanidin B3 has been synthesized using 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification between a protected procyanidin B3 and a protected gallic acid. clockss.org
These synthetic efforts have not only provided access to pure samples of procyanidin B3 gallates but have also enabled the synthesis of other related compounds, such as procyanidin B2 and B4 gallate derivatives. nii.ac.jpclockss.org The availability of these synthetic analogues is crucial for investigating how the position and number of galloyl groups influence their biological activities. researchgate.netclockss.org
Table 1: Synthesis of this compound Analogues
| Synthesized Compound | Precursors (Nucleophile & Electrophile) | Catalyst/Method | Reference |
| This compound | Catechin nucleophile containing a gallate moiety and a catechin-derived electrophile | Yb(OTf)₃-mediated equimolar condensation | nii.ac.jp |
| Procyanidin B3 3''-O-gallate | Benzylated procyanidin B3 and benzylated gallic acid | DCC coupling | clockss.org |
| Procyanidin B3 3,3''-di-O-gallate | Benzylated catechin-3-O-gallate (nucleophile) and benzylated catechin-3-O-gallate (electrophile) | TMSOTf-catalyzed condensation | researchgate.netclockss.org |
Analytical and Preparative Methodologies for Procyanidin B3 3 O Gallate
Extraction and Isolation Techniques from Natural Sources
The purification of procyanidin (B600670) B3 3-O-gallate relies on multi-step chromatographic procedures designed to fractionate extracts based on polarity, size, and other physicochemical properties.
Chromatographic Separations
A variety of chromatographic techniques are employed to isolate procyanidin B3 3-O-gallate and related compounds from sources like grape seeds. nih.govacs.orgbio-conferences.org These methods are often used in combination to achieve the high purity required for structural elucidation and biological assays.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC: HPLC is a cornerstone for both analytical and preparative-scale separation of procyanidins. google.comgoogle.com Reversed-phase columns, such as C18, are commonly used. nih.govgoogle.com For instance, procyanidin B3 has been separated using a C18 column with a gradient of acetonitrile (B52724) in water containing a small percentage of trifluoroacetic acid (TFA). google.comgoogle.com Semi-preparative HPLC on an ODS AQ column with a gradient of acetonitrile and 0.1% aqueous formic acid has also been successfully used to purify related galloylated dimers. nih.gov
Centrifugal Partition Chromatography (CPC): CPC, a form of countercurrent chromatography, is a preparative liquid-liquid separation technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of target compounds. nih.govacs.orgscienceopen.com A CPC method was developed for the preparative separation of grape seed oligomeric proanthocyanidins (B150500) (OPACs), which facilitated the isolation of a galloylated procyanidin dimer. nih.gov The process can involve partitioning the crude extract with solvent systems like methyl acetate/water to remove high molecular weight polymers before CPC separation. nih.gov The resulting fractions are then typically profiled using other methods like HPLC and mass spectrometry. nih.gov
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is another liquid-liquid partition chromatography technique that has proven effective for the large-scale isolation of procyanidins. acs.orgbio-conferences.orgacs.orgresearchgate.net It has been used to fractionate reaction mixtures from the semi-synthesis of procyanidins and to isolate various dimeric procyanidins, including galloylated forms. acs.orgresearchgate.net The advantage of HSCCC lies in its ability to handle large sample loads and achieve high recovery without the complications of solid support interactions. bio-conferences.orgmdpi.com
Chromatographic Methods for Procyanidin Isolation
| Technique | Stationary/Solvent System Example | Application | Reference |
|---|---|---|---|
| Preparative HPLC | YMC ODS AQ column; Acetonitrile/0.1% aqueous formic acid gradient | Purification of galloylated procyanidin dimers from grape seed. | nih.gov |
| Centrifugal Partition Chromatography (CPC) | Methyl acetate/water two-phase system for initial partitioning. | Preparative separation of grape seed oligomeric proanthocyanidins. | nih.gov |
| High-Speed Countercurrent Chromatography (HSCCC) | n-hexane–ethyl acetate–methanol (B129727)–water solvent systems. | Large-scale isolation of procyanidins from semi-synthetic reaction mixtures and natural extracts. | acs.orgresearchgate.netmdpi.com |
| Analytical HPLC | Capcellpak C-18 AQ column; Acetonitrile/0.05% TFA in water gradient | Separation and quantification of procyanidins B1 and B3. | google.comgoogle.com |
LC/MS-Guided Isolation Approaches
Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for the targeted isolation of specific compounds from complex mixtures. mdpi.com This approach combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For procyanidins, LC/MS allows for the rapid identification of target molecules within chromatographic fractions based on their specific mass-to-charge ratio (m/z). mdpi.com For example, an LC/MS-guided approach was successfully used to isolate procyanidin B2 3″-O-gallate from Reynoutria elliptica seeds by targeting its molecular ion peak at m/z 731 [M+H]⁺. mdpi.com This method significantly shortens the time required for isolation by focusing purification efforts only on the fractions containing the compound of interest. mdpi.com
Structural Elucidation Techniques for this compound
Confirming the intricate structure of this compound requires a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of procyanidins. nih.govdss.go.th
Low-Temperature ¹H NMR: A significant challenge in the NMR analysis of procyanidins is the phenomenon of atropisomerism, where restricted rotation around the interflavanoid bond leads to complex and poorly resolved spectra at room temperature. nih.gov Acquiring NMR data at low temperatures (e.g., 255 K or -40 °C) can overcome this issue by slowing the rotation, which results in drastically improved signal resolution, allowing for precise chemical shift and coupling constant determination. nih.govresearchgate.netmdpi.com
HiFSA (¹H Iterative Full Spin Analysis): This advanced NMR analysis technique uses quantum mechanical calculations to simulate ¹H NMR spectra. nih.govuic.edu By iteratively fitting the calculated spectrum to the experimental data, HiFSA enables the complete and accurate assignment of proton chemical shifts and coupling constants, even for complex molecules like galloylated procyanidins. nih.govuic.edu
Mass Spectrometry (MS) Applications
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of procyanidins, which aids in their identification and structural characterization. nih.govwiley.com
LC-MS and ESI-MS: Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is widely used for the analysis of procyanidins. uic.eduwiley.com ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. wiley.commdpi.com For instance, a galloylated procyanidin dimer would be expected to show an [M-H]⁻ ion at m/z 729. mdpi.com
IT-TOF MS (Ion Trap-Time of Flight Mass Spectrometry): This hybrid mass spectrometer combines the capabilities of an ion trap for MSⁿ fragmentation with the high-resolution mass accuracy of a time-of-flight analyzer. nih.gov IT-TOF MS analysis is used to profile CPC fractions, classifying them according to their degree of polymerization and galloylation based on the observed m/z values. nih.gov
LSI MS (Liquid Secondary Ion Mass Spectrometry) and MALDI-TOF MS: These techniques are also applied in procyanidin analysis. researchgate.net Tandem mass spectrometry (MS/MS) experiments, often performed using techniques like collision-induced dissociation (CID), provide valuable structural information by revealing characteristic fragmentation pathways. wiley.comresearchgate.net Key fragmentation patterns for procyanidins include quinone methide (QM) fission, which cleaves the interflavanoid bond, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF). researchgate.netresearchgate.net
Mass Spectrometry Data for Procyanidin Identification
| Ion Type | m/z (mass-to-charge ratio) | Compound Class Indicated | Reference |
|---|---|---|---|
| [M-H]⁻ | 577 | B-type procyanidin dimer (e.g., Procyanidin B3) | mdpi.com |
| [M+H]⁺ | 579 | B-type procyanidin dimer (e.g., Procyanidin B1/B3) | google.com |
| [M-H]⁻ | 729 | B-type procyanidin mono-galloylate | mdpi.com |
| [M+H]⁺ | 731 | Procyanidin dimer gallate | mdpi.com |
| [M-H]⁻ | 865 | B-type procyanidin trimer | mdpi.com |
Challenges in Purification and Characterization of this compound
The purification and characterization of this compound are fraught with difficulties due to the inherent nature of proanthocyanidins. annualreviews.org
Structural Complexity: Procyanidins exist as a complex mixture of oligomers and polymers with varying degrees of polymerization, different interflavan linkages (B-type vs. A-type), and diverse constituent units ((+)-catechin, (-)-epicatechin). annualreviews.org The addition of galloyl groups further increases this complexity. annualreviews.org This leads to the co-elution of structurally similar compounds during chromatography, making the isolation of a single, pure compound extremely challenging. acs.org
Atropisomerism: As mentioned, the restricted rotation around the C-C interflavanoid bond creates rotational isomers (atropisomers) that can interconvert. nih.gov This leads to peak broadening and complex, uninterpretable NMR spectra at room temperature, complicating structural analysis. nih.gov
Instability: Procyanidins can be susceptible to degradation or epimerization under the acidic or thermal conditions used in some analytical techniques, potentially altering the structure of the compound being analyzed. annualreviews.orgdss.go.th
Lack of Commercial Standards: The limited availability of pure, commercially available standards for specific galloylated procyanidins like B3 3-O-gallate makes definitive identification and quantification difficult. mdpi.com Researchers often have to rely on laborious isolation from natural sources or complex multi-step synthesis. google.comacs.org
Biological Activities and Molecular Mechanisms of Procyanidin B3 3 O Gallate in Preclinical Models
Antioxidant and Free Radical Scavenging Capabilities
The antioxidant properties of procyanidin (B600670) B3 3-O-gallate have been explored through various in vitro assays, focusing on its ability to neutralize reactive oxygen species and influence cellular antioxidant systems.
Investigations into the direct free-radical scavenging capabilities of procyanidin B3 3-O-gallate have been conducted, particularly using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Synthetic studies that produced pure this compound allowed for the specific assessment of its antioxidant activity.
In a comparative study, this compound demonstrated the weakest antioxidant and radical scavenging activity among its related congeners, procyanidin B3 and procyanidin B3 3,3″-di-O-gallate. This suggests that while it possesses scavenging ability, the specific structure of the single galloyl group at the 3-O position may not be optimal for this particular activity compared to the di-gallated form or the non-gallated parent compound. Another study also noted that the radical scavenging ability of the procyanidin B3 series was considerably weaker than that of the procyanidin B1 and B2 series.
Table 1: Comparative Antioxidant and DNA Polymerase α Inhibitory Activities of Procyanidin B3 Congeners
| Compound | Antioxidant/Radical Scavenging Activity | DNA Polymerase α Inhibition (IC50) |
|---|---|---|
| Procyanidin B3 | Moderate | - |
| This compound | Weakest | 0.26 µM |
| Procyanidin B3 3,3″-di-O-gallate | Strongest | - |
Data sourced from studies on synthesized procyanidin B3 derivatives.
In the reviewed preclinical scientific literature, no studies were identified that specifically investigated the direct effects of isolated this compound on the activity or expression of endogenous antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), or superoxide (B77818) dismutase (SOD). While research on the non-gallated parent compound, procyanidin B3, has shown modulation of these enzymes, these findings cannot be directly attributed to the gallated form.
There is currently a lack of specific preclinical data demonstrating the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway by this compound. Studies on related but structurally distinct procyanidins have explored this pathway, but specific mechanistic investigations for this compound are not available in the current body of scientific research.
Anti-Cancer Activities in Cellular and Animal Models
The anti-cancer potential of this compound has been evaluated in several cancer cell lines, with research focusing on its ability to inhibit tumor cell growth and induce programmed cell death.
The antiproliferative effects of synthetically produced this compound have been demonstrated in human prostate cancer cells. In a screening against the PC-3 prostate cancer cell line, the compound showed significant antitumor effects. However, its cytotoxic activity was reported to be weaker than that of epigallocatechin gallate (EGCG) and prodelphinidin B3.
Table 2: Effect of this compound on Prostate Cancer Cell Proliferation
| Cell Line | Compound | Finding |
|---|---|---|
| PC-3 (Prostate Cancer) | This compound | Showed significant inhibition of cell proliferation. |
This table summarizes findings from in vitro studies on synthesized procyanidin gallate derivatives.
Further mechanistic studies have revealed that this compound can induce cell cycle arrest and apoptosis in cancer cells. In studies using human leukaemia HL-60 cells, the compound was found to induce G0/G1 cell cycle arrest and trigger apoptosis. This process was associated with a loss of mitochondrial membrane potential, DNA fragmentation, and changes in nuclear morphology. Additionally, in a study involving MCF-7 breast cancer cells, an extract containing this compound was shown to promote cell cycle arrest in the sub-G1 phase and induce apoptosis.
Table 3: Pro-Apoptotic and Cell Cycle Arrest Activities of this compound
| Cell Line | Effect | Associated Mechanisms |
|---|---|---|
| HL-60 (Human Leukaemia) | Induces G0/G1 cell cycle arrest and apoptosis | Loss of mitochondrial membrane potential, DNA fragmentation, nuclear morphology changes |
| MCF-7 (Breast Cancer) | Promotes sub-G1 phase cell cycle arrest and apoptosis | - |
This table summarizes findings from in vitro studies on various cancer cell lines.
Modulation of Key Transcription Factors (e.g., NF-κB, Stat3, AP1)
This compound's impact on key transcription factors involved in cellular stress, inflammation, and survival has been suggested through studies on structurally similar procyanidins. Research on the closely related compound, procyanidin B2 3,3″-di-O-gallate (B2G2), has shown significant inhibitory effects on the activation of Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (Stat3), and Activator Protein 1 (AP1) in preclinical cancer models. nih.govnih.gov
In studies involving human prostate cancer cell lines, B2G2 was found to significantly inhibit the transcriptional activity of NF-κB and AP1. nih.gov Furthermore, it was observed to prevent the nuclear translocation of Stat3. nih.gov These transcription factors are crucial in the development of resistance to apoptosis in cancer cells, and their inhibition is a key target in cancer therapy. nih.gov The activation of NF-κB and Stat3, in particular, is linked to the inflammatory processes that can drive cancer progression. researchgate.netbohrium.com
While direct studies on this compound are limited, research on the non-gallated procyanidin B3 has demonstrated its ability to block the activation of the NF-κB pathway in human nucleus pulposus cells stimulated with lipopolysaccharide (LPS). nih.govnih.gov This suggests that the procyanidin B3 backbone itself has inhibitory effects on this key inflammatory transcription factor. The addition of a gallate group, as seen in this compound, is often associated with enhanced biological activity, implying a potential for similar or even more potent modulation of these key transcription factors.
Regulation of Cell Survival Markers (e.g., Survivin, PARP Cleavage)
The modulation of key transcription factors by procyanidin compounds extends to the regulation of downstream cell survival markers. Studies on the structurally analogous procyanidin B2 3,3″-di-O-gallate (B2G2) have provided insights into these mechanisms. In human prostate cancer cells, treatment with B2G2 led to a decrease in the expression of survivin, an anti-apoptotic protein whose expression is regulated by NF-κB, AP1, and Stat3. nih.govnih.gov
Concurrent with the downregulation of survivin, B2G2 treatment also resulted in an increase in the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov PARP cleavage is a hallmark of apoptosis, indicating that the compound promotes programmed cell death in cancer cells. The coordinated action of decreasing survivin expression and increasing PARP cleavage highlights a potent pro-apoptotic activity for this class of compounds. nih.gov
These findings suggest that this compound may exert similar effects on cell survival and apoptosis. The inhibition of pro-survival signaling pathways, coupled with the activation of apoptotic markers, underscores the therapeutic potential of this compound that warrants further investigation.
Anti-Inflammatory Effects and Immunomodulation
This compound is believed to possess significant anti-inflammatory and immunomodulatory properties, as evidenced by studies on its non-gallated form, procyanidin B3.
Suppression of Pro-Inflammatory Cytokine Production (e.g., TNF-α)
In preclinical models, procyanidin B3 has been shown to effectively suppress the production of key pro-inflammatory cytokines. In in vitro studies using human nucleus pulposus cells, pre-treatment with procyanidin B3 inhibited the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This inhibitory effect on a pivotal inflammatory mediator highlights the compound's potential to mitigate inflammatory responses.
Further supporting the anti-inflammatory potential of gallated procyanidins, a study on procyanidin B2 3,3″-di-O-gallate (PCB2DG) demonstrated its ability to inhibit TNF-α production in activated CD4+ T cells. nih.gov This research indicated that the suppression of TNF-α was linked to the inhibition of the mTOR-HIF-1 pathway and the regulation of glycolytic activity in these immune cells. nih.gov
Interference with Inflammatory Signaling Pathways (e.g., TLR4/MD-2 Complex)
A key mechanism underlying the anti-inflammatory effects of procyanidin B3 is its ability to interfere with critical inflammatory signaling pathways. Research has demonstrated that procyanidin B3 can directly interact with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. nih.govnih.gov This complex is crucial for initiating an inflammatory response upon recognition of bacterial lipopolysaccharide (LPS).
Molecular docking studies have revealed that procyanidin B3 can occupy the hydrophobic pocket of MD-2, thereby preventing the formation of the LPS/TLR4/MD-2 complex. nih.govresearchgate.net This competitive inhibition effectively blocks the downstream activation of the TLR4 signaling pathway, including the subsequent activation of NF-κB. nih.govnih.gov By targeting the very initial step of this inflammatory cascade, procyanidin B3 demonstrates a potent and targeted anti-inflammatory action.
Protective Effects in Inflammation-Associated Conditions (e.g., Intervertebral Disc Degeneration)
The anti-inflammatory properties of procyanidin B3 have shown promise in preclinical models of inflammation-associated conditions such as intervertebral disc degeneration (IVDD). nih.govnih.gov In vitro studies with human nucleus pulposus cells have shown that procyanidin B3 can protect against LPS-induced extracellular matrix degradation by inhibiting the production of inflammatory mediators. nih.gov
In an in vivo rat model of IVDD, treatment with procyanidin B3 was found to prevent the loss of gelatinous nucleus pulposus cells and the structural damage to the annulus fibrosus. nih.govnih.gov These protective effects are attributed to the compound's ability to inhibit inflammation and the expression of matrix-degrading enzymes. nih.gov These findings underscore the therapeutic potential of procyanidin B3, and by extension its gallated form, in managing degenerative conditions driven by chronic inflammation.
Neuroprotective Actions in In Vitro and Animal Models
Procyanidin dimers, including procyanidin B3 and its gallated derivatives, have demonstrated neuroprotective effects in various preclinical models. A study evaluating a range of grape seed-derived procyanidins found that dimeric forms, such as procyanidin B3, procyanidin B1-3-O-gallate, and procyanidin B2-3-O-gallate, exhibited protective effects against oxidative stress-induced neuronal cell death. nih.govresearchgate.netnih.gov
In vitro, these procyanidin dimers increased the survival of rat pheochromocytoma (PC12) cells that were challenged with hydrogen peroxide (H₂O₂). nih.govresearchgate.net In vivo, studies using zebrafish larvae showed that treatment with these procyanidins improved movement disorders caused by H₂O₂-induced oxidative stress. nih.govresearchgate.net
The underlying mechanism for these neuroprotective actions appears to be the upregulation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. nih.govnih.gov Activation of this pathway leads to an increase in the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD), and a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov While this study did not specifically isolate this compound, the positive results for other gallated B-type procyanidins strongly suggest its potential as a neuroprotective agent.
Data Tables
Table 1: Effects of Procyanidin B3 and Related Compounds on Inflammatory and Cell Survival Pathways
| Compound | Model System | Key Findings | Reference(s) |
| Procyanidin B3 | Human Nucleus Pulposus Cells | Inhibited LPS-induced TNF-α production; Blocked activation of the NF-κB/TLR4 pathway. | nih.gov, nih.gov |
| Procyanidin B3 | Rat Model of IVDD | Prevented loss of nucleus pulposus cells and structural damage. | nih.gov, nih.gov |
| Procyanidin B2 3,3″-di-O-gallate | Human Prostate Cancer Cells | Inhibited NF-κB and AP1 transcriptional activity; Prevented nuclear translocation of Stat3; Decreased survivin expression; Increased PARP cleavage. | nih.gov, nih.gov |
| Procyanidin B2 3,3″-di-O-gallate | Activated CD4+ T Cells | Suppressed TNF-α production via the mTOR-HIF-1 pathway. | nih.gov |
Table 2: Neuroprotective Effects of Procyanidin Dimers
| Compound(s) | Model System | Key Findings | Reference(s) |
| Procyanidin B3, Procyanidin B1-3-O-gallate, Procyanidin B2-3-O-gallate | Rat Pheochromocytoma (PC12) Cells | Increased cell survival against H₂O₂-induced oxidative stress. | nih.gov, researchgate.net |
| Procyanidin B3, Procyanidin B1-3-O-gallate, Procyanidin B2-3-O-gallate | Zebrafish Larvae | Improved movement disorders caused by H₂O₂; Upregulated the Nrf2/ARE pathway; Increased antioxidant enzyme activity (GSH-Px, CAT, SOD); Decreased ROS and MDA levels. | nih.gov, researchgate.net, nih.gov |
Protection Against Neurotoxicity (e.g., Glutamate-Induced HT22 Cell Death)
While direct studies on this compound's effect on glutamate-induced HT22 cell death are not extensively detailed in the available literature, research on structurally similar compounds provides significant insights. For instance, procyanidin B2 3″-O-gallate, isolated from Reynoutria elliptica, has been shown to prevent glutamate-induced cell death in the murine hippocampal HT22 cell line. nih.govnih.gov This neuroprotective activity is linked to its ability to block the accumulation of intracellular reactive oxygen species. nih.govnih.gov Studies on various procyanidins, including dimers and trimers, have demonstrated protective effects on rat pheochromocytoma (PC12) cells against neurotoxins, suggesting a class effect for these polyphenolic compounds. nih.gov The neuroprotective effects of catechins, the building blocks of procyanidins, against glutamate-induced oxidative stress in HT22 cells are also well-documented, further supporting the potential of galloylated procyanidins in mitigating neurotoxicity. mdpi.com
Mitigation of Oxidative Stress in Neuronal Cells (e.g., Reduced ROS and MDA)
Procyanidins, including procyanidin B3, have demonstrated notable efficacy in mitigating oxidative stress in neuronal cell models. nih.govnih.gov In studies using a Parkinson's disease (PD) model, treatment with procyanidin B3 decreased the content of reactive oxygen species (ROS) and malondialdehyde (MDA), which are key indicators of oxidative damage. nih.govresearchgate.net This effect was observed in both rat pheochromocytoma (PC12) cells treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) and in a zebrafish PD model. nih.gov The reduction in ROS and MDA levels is accompanied by an increase in the activity of crucial antioxidant enzymes such as glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). nih.govmdpi.com These findings highlight the role of procyanidins in bolstering cellular antioxidant defenses and protecting neurons from oxidative damage. nih.govmdpi.com The antioxidant capacity of procyanidins is a key mechanism underlying their neuroprotective effects. biointerfaceresearch.com
Table 1: Effect of Procyanidin B3 on Oxidative Stress Markers in a Parkinson's Disease Model
| Model System | Treatment Group | Key Finding |
| PC12 Cells | Procyanidin B3 (5 μM) + MPP⁺ | Decreased levels of ROS and MDA compared to MPP⁺ alone. nih.govresearchgate.net |
| PC12 Cells | Procyanidin B3 (5 μM) + MPP⁺ | Increased activity of antioxidant enzymes (GSH-Px, CAT, SOD). nih.gov |
| Zebrafish | Procyanidin B3 + MPTP | Decreased levels of ROS and MDA compared to MPTP alone. nih.gov |
| Zebrafish | Procyanidin B3 + MPTP | Increased activity of antioxidant enzymes (GSH-Px, CAT, SOD). nih.gov |
Modulation of Kinase Signaling Pathways (e.g., ERK, p38, JNK Phosphorylation)
The modulation of mitogen-activated protein kinase (MAPK) signaling pathways is a critical aspect of the biological activity of procyanidins. Research on related compounds indicates significant effects on these pathways. For example, procyanidin B2 3″-O-gallate was found to significantly inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) that was induced by glutamate (B1630785) in HT22 cells. nih.govdntb.gov.ua Similarly, studies on gallocatechin gallate (GCG) showed a reduction in the phosphorylation of ERK and JNK in the same cell line, which was linked to its neuroprotective effects against glutamate-induced oxidative stress. mdpi.com Conversely, in prostate cancer cells, procyanidin B2 3,3″-di-O-gallate (B2G2) was observed to cause sustained activation of ERK1/2, contributing to its cell death-inducing effects in that context. nih.gov These findings suggest that galloylated procyanidins can modulate key kinase signaling pathways, although the specific effect (inhibition vs. activation) may be cell-type and context-dependent.
Effects on Dopaminergic Neurons and Motor Function in Neurological Models (e.g., Parkinson's Disease Zebrafish Model)
In preclinical models of Parkinson's disease, procyanidins have shown protective effects on dopaminergic neurons and associated motor function. nih.gov Specifically, procyanidin B3 was among the dimeric procyanidins that demonstrated a protective effect, decreasing the damage to dopaminergic neurons in a zebrafish model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov The zebrafish is a well-established model for studying Parkinson's disease due to its conserved dopaminergic signaling pathways. frontiersin.orghumanjournals.com The loss of dopaminergic neurons is a key pathological feature of the disease. nih.gov In the zebrafish model, treatment with procyanidin B3 also led to an improvement in motor impairment caused by the neurotoxin. nih.gov The neuroprotective activity is often evaluated by measuring the density of tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, which serves as an indicator for the health of dopaminergic neurons. nih.govresearchgate.net
Enzyme Modulatory Activities
Inhibition of DNA Polymerase
Galloyl-substituted procyanidins have been identified as inhibitors of DNA polymerase. clockss.org The presence of a galloyl group on the procyanidin structure is considered very important for this inhibitory activity. clockss.org Synthetic studies and biological assays have confirmed that procyanidin B3 3''-O-gallate possesses DNA polymerase inhibitory activity. clockss.org Research indicates that the inhibitory strength against DNA polymerases tends to increase with the number of galloyl groups attached to the procyanidin structure. clockss.org This activity is significant as DNA polymerases are crucial enzymes for DNA replication and repair, and their inhibition can have profound biological effects.
Table 2: Structure-Activity Relationship for DNA Polymerase Inhibition by Procyanidins
| Compound Feature | Importance for DNA Polymerase Inhibition | Reference |
| Galloyl Moiety | Considered very important for activity. | clockss.org |
| Number of Galloyl Groups | Activity tends to be stronger as the number of galloyl groups increases. | clockss.org |
Phosphatase of Regenerating Liver (PRL) Inhibition (e.g., Selective PRL-1 Inhibition)
Procyanidins have been shown to negatively affect the activity of the three members of the Phosphatase of Regenerating Liver (PRL) family, which are promising therapeutic targets in cancer. researchgate.netnih.gov Notably, procyanidins exhibit selectivity among these phosphatases. researchgate.netnih.gov Procyanidin B3, in particular, demonstrated a selective inhibitory effect. researchgate.netnih.gov In cellular models, treatment with procyanidin B3 led to the selective suppression of cells overexpressing PRL-1. researchgate.netnih.gov This corroborates in vitro findings that showed a more than 10-fold selectivity for PRL-1 over PRL-2 and PRL-3 for the tested procyanidins. researchgate.netnih.gov This selective inhibition suggests that procyanidins like procyanidin B3 are interesting candidates for the development of specific PRL-1 inhibitors. researchgate.netnih.govnih.gov
Other Enzyme Interactions (e.g., α-Glucosidase, PTP1B, Squalene (B77637) Epoxidase, Histone Acetyltransferase)
Preclinical data regarding the direct interaction of this compound with α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and squalene epoxidase are not currently available in the reviewed scientific literature.
However, research has been conducted on the parent compound, procyanidin B3, and its interaction with histone acetyltransferase (HAT). Procyanidin B3 has been identified as a selective inhibitor of HATs. medchemexpress.comambeed.comebi.ac.uknih.gov Specifically, it has been shown to inhibit the p300 HAT-mediated acetylation of the androgen receptor. medchemexpress.comebi.ac.uknih.gov In preclinical models using LNCaP cells, procyanidin B3 was observed to inhibit p300 HAT activity and the subsequent p300-mediated acetylation of the androgen receptor in a dose-dependent manner. medchemexpress.com
| Compound | Enzyme | Effect | Model System |
| Procyanidin B3 | Histone Acetyltransferase (HAT) | Inhibition | LNCaP cells |
Interactions with Biological Molecules
Specific studies detailing the protein binding affinity and conformational changes induced by this compound are limited. However, the interaction of its parent compound, procyanidin B3, with lysozyme (B549824) has been investigated. This research demonstrated that procyanidin B3 can spontaneously bind to lysozyme, leading to multifaceted structural alterations in the protein and the formation of insoluble complexes. nih.gov This interaction was also associated with a loss of the enzyme's activity. nih.gov
Regarding gelatin, while specific binding studies with this compound are not available, broader research on procyanidins indicates a high relative affinity for proline-rich proteins like gelatin. nih.govnih.gov It has been noted that compounds containing galloyl groups, as well as flavan-3-ol (B1228485) oligomers (proanthocyanidins), exhibit strong adsorption to gelatin. mdpi.com
| Interacting Molecule | Target Protein | Observed Effects |
| Procyanidin B3 | Lysozyme | Spontaneous binding, induction of multilevel structural changes, formation of insoluble complexes, loss of enzymatic activity. nih.gov |
| Procyanidins (general) | Gelatin (proline-rich protein) | High relative binding affinity. nih.govnih.gov |
| Galloyl-containing compounds | Gelatin | Strong adsorption. mdpi.com |
There is a lack of specific preclinical data on the influence of this compound on cellular signaling pathways and metabolic processes. Research on closely related procyanidin structures, such as procyanidin B2 derivatives, has shown interactions with pathways including NF-κB, Stat3, and AP1 transcription factors, as well as the VEGFR2/PI3K/Akt and integrin signaling pathways. nih.govnih.gov General studies on procyanidins suggest they can influence various metabolic processes and signaling cascades, including those related to glucose and lipid metabolism, often through the modulation of key enzymes and transcription factors. mdpi.comnih.govnih.gov However, these findings cannot be directly attributed to this compound without specific investigation.
Effects on Cell Migration in Preclinical Models
Preclinical studies focusing specifically on the effects of this compound on cell migration are not available in the current body of scientific literature. Research on other galloylated procyanidins, such as procyanidin B2 3,3″-di-O-gallate, has demonstrated potent inhibition of the motility and invasiveness of human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs). nih.gov
Structure Activity Relationships of Procyanidin B3 3 O Gallate
Influence of the Galloyl Moiety on Biological Potency
The presence of a galloyl moiety, an ester of gallic acid, significantly enhances the biological potency of procyanidin (B600670) B3. smolecule.comresearchgate.net This structural feature has been consistently linked to increased antioxidant and other biological activities. smolecule.comclockss.org
Research has demonstrated that galloylated procyanidins exhibit stronger health-promoting effects compared to their non-galloylated counterparts. researchgate.net For instance, in studies on dentin biomodification, fractions containing galloylated flavan-3-ol (B1228485) monomers were found to be more than twice as active as those with non-galloylated monomers. nih.gov Similarly, fractions with mono-galloylated procyanidin dimers showed a greater potential to enhance dentin mechanical properties than fractions with non-galloylated dimers. nih.gov
The importance of the galloyl group is further highlighted in studies comparing the bioactivity of isolated procyanidin dimers. A galloylated dimer, epicatechin-(4β→8)-epicatechin-3-O-gallate, was more than twice as active as the non-galloylated procyanidin B1, reinforcing the crucial role of galloylation in dentin-collagen crosslinking. nih.gov The presence of the galloyl moiety is also considered very important for both DPPH radical scavenging and DNA polymerase inhibitory activities. clockss.org
The position of the galloyl group can also influence activity. For example, in the procyanidin B1/B2 series, the galloyl group was found to be more effective for radical scavenging activity than in the procyanidin B3/B4 series. clockss.org
Table 1: Comparative Activity of Galloylated vs. Non-galloylated Procyanidins This table provides a summary of research findings on the influence of the galloyl moiety on the biological activity of procyanidins.
| Compound/Fraction | Activity Metric | Finding | Reference |
|---|---|---|---|
| Galloylated flavan-3-ol monomers | Dentin biomodification | More than twice as active as non-galloylated monomers. | nih.gov |
| Mono-galloylated PAC dimers | Dentin mechanical properties | Higher potential than non-galloylated dimers. | nih.gov |
| Epicatechin-(4β→8)-epicatechin-3-O-gallate | Dentin-collagen crosslinking | More than twice as active as non-galloylated procyanidin B1. | nih.gov |
| Galloyl-substituted procyanidins | DPPH radical scavenging & DNA polymerase inhibition | Galloyl moiety is very important for both activities. | clockss.org |
Impact of Degree of Polymerization on Bioactivity
The degree of polymerization (DP), which refers to the number of monomeric units in a procyanidin polymer, is a critical factor influencing its bioactivity. uvigo.esnih.gov The relationship between DP and biological activity is not always linear and can be system-dependent. nih.gov
Generally, procyanidins are classified as monomers (DP=1), oligomers (DP 2-10), and polymers (DP >10). mdpi.com Oligomeric procyanidins are often reported to be more effective in certain biological activities, such as capturing free radicals and superoxide (B77818) anions. mdpi.com However, some studies suggest that higher DP can lead to enhanced bioactivity in other contexts. For example, polymeric procyanidins have been shown to have a protective effect against oxidative damage in liver cells. mdpi.com
With regard to antioxidant activity, some studies have found a positive correlation with mDP (mean degree of polymerization) up to a certain point (around mDP < 10), after which the activity may decrease. plos.org Other research indicates that the antioxidant activity depends on the number of hydroxyl groups, which increases with polymerization. mdpi.com
In the context of enzyme inhibition, the effect of DP can vary. For instance, polymers showed strong inhibitory activity against α-amylase, while oligomers were more effective against α-glucosidase. jst.go.jp In terms of anti-digestive activity, the inhibitory effect on digestive enzymes tends to increase with a higher DP. researchgate.netmdpi.com Conversely, higher-molecular-weight procyanidins may have equal or lower antioxidant activity compared to their lower-molecular-weight counterparts. researchgate.net
Table 2: Influence of Degree of Polymerization (DP) on Procyanidin Bioactivity This table summarizes research findings on how the degree of polymerization affects the biological activities of procyanidins.
| Biological Activity | Effect of Increasing DP | Research Finding | Reference |
|---|---|---|---|
| Antioxidant Activity | Variable | Positively correlated up to mDP < 10, then may decrease. | plos.org |
| Free Radical Scavenging | Generally decreases with high DP | Oligomers are more effective than polymers. | mdpi.com |
| Anti-digestive Activity | Increases | Higher DP leads to greater inhibition of digestive enzymes. | researchgate.netmdpi.com |
| α-Amylase Inhibition | Increases | Polymers are stronger inhibitors than oligomers. | jst.go.jp |
| α-Glucosidase Inhibition | Decreases | Oligomers are stronger inhibitors than polymers. | jst.go.jp |
| Neuroprotection | Increases | Trimer C1 showed greater effect than monomers and dimers. | nih.gov |
Role of Hydroxylation Patterns and Stereochemistry in Biological Effects
The hydroxylation pattern, specifically the number and position of hydroxyl (-OH) groups on the flavonoid rings, and the stereochemistry of the molecule are fundamental determinants of the biological effects of procyanidins. mdpi.commdpi.com
The antioxidant activity of procyanidins is often attributed to the presence of catechol or pyrogallol (B1678534) groups in the B-ring, which can donate hydrogen atoms to free radicals. mdpi.com An increase in the number of hydroxyl groups on the B-ring has been observed to slightly increase the inhibitory activity of certain enzymes. plos.org
Stereochemistry, which refers to the three-dimensional arrangement of atoms, also plays a significant role. Procyanidins are composed of flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin (B1671481), which differ in their stereochemistry at the C3 position of the C-ring. mdpi.com This difference in stereochemistry can influence their biological activity. For example, some studies have shown that the stereochemistry at the C2-C3 positions does not have a significant influence on the inhibitory activity of certain protein phosphatases. plos.org However, other research indicates that the stereochemistry of the 3-position can affect Maillard reaction inhibitory activities. clockss.org
Comparative Analysis with Related Procyanidins and Flavonoids
Comparing procyanidin B3 3-O-gallate with related compounds helps to further elucidate its structure-activity relationships.
Non-galloylated counterparts: As discussed in section 6.1, the presence of the galloyl group significantly enhances bioactivity. Therefore, this compound is expected to be more potent than its non-galloylated counterpart, procyanidin B3, in various biological assays. researchgate.netnih.gov
Other galloylated procyanidins: The position of the galloyl group matters. For instance, a comparison between the procyanidin B1/B2 series and the B3/B4 series suggested that the galloyl group in the former is more effective for radical scavenging. clockss.org Synthesized procyanidin B2 and B3 gallate derivatives have shown significant antitumor effects, with the di-galloylated compounds being more potent than the mono-substituted ones. researchgate.netnii.ac.jp However, their activity was found to be weaker than that of epigallocatechin gallate (EGCG) and prodelphinidin B3. nii.ac.jp
Related Flavonoids: When compared to monomeric flavonoids like (+)-catechin and (-)-epicatechin, dimeric procyanidins often exhibit different or enhanced activities. For example, dimeric compounds showed lower SC50 values for radical scavenging activity compared to monomeric catechin (B1668976). clockss.org In a study on neuroprotective effects, the procyanidin trimer C1 was more effective than monomers and dimers. nih.gov
Table 3: Comparative Antitumor Activity of Procyanidin Gallates This table presents a comparison of the cytotoxic activity of various procyanidin gallate derivatives against human prostate PC-3 cell lines.
| Compound | Cytotoxic Activity | Note | Reference |
|---|---|---|---|
| Procyanidin B2 3-O-gallate | Significant | nii.ac.jp | |
| Procyanidin B2 3”-O-gallate | Significant | nii.ac.jp | |
| Procyanidin B2 3,3”-O-di-gallate | Stronger than mono-substituted | nii.ac.jp | |
| This compound | Significant | nii.ac.jp | |
| Procyanidin B3 3”-O-gallate | Significant | nii.ac.jp | |
| Procyanidin B3 3,3”-O-di-gallate | Stronger than mono-substituted | nii.ac.jp | |
| Epigallocatechin gallate (EGCG) | Positive Control | More potent than the tested procyanidin gallates. | nii.ac.jp |
| Prodelphinidin B3 | Positive Control | More potent than the tested procyanidin gallates. | nii.ac.jp |
Stability, Metabolism, and Formulation Considerations for Procyanidin B3 3 O Gallate
Chemical Stability and Degradation Pathways
Procyanidin (B600670) B3 3-O-gallate, like other procyanidins, is susceptible to degradation, which can impact its biological activity. Its stability is influenced by several environmental factors, particularly pH, temperature, and the presence of oxygen.
Procyanidins, in general, exhibit poor chemical stability. researchgate.net The dimeric forms are typically less stable than their monomeric counterparts, such as catechin (B1668976) and epicatechin, in both acidic and alkaline conditions. researchgate.net Alkaline environments are particularly detrimental, leading to rapid and almost complete degradation of these compounds within hours. researchgate.net Strong alkaline conditions can accelerate hydrolysis and oxidation, breaking down the molecule into smaller components like gallic acid and de-galloylated flavanols. nih.gov
The degradation of procyanidins can follow several pathways. Under acidic conditions, the interflavan bond linking the flavan-3-ol (B1228485) units can be cleaved. For instance, procyanidin dimers can degrade into their constituent monomers, such as epicatechin. researchgate.net Temperature is another critical factor; studies on dark chocolate have shown that the degradation of procyanidins, including procyanidin B3, accelerates at higher storage temperatures. agriculturejournals.cz The degradation process generally follows first-order reaction kinetics, with flavonoids degrading more rapidly at 35°C compared to 22°C or 4°C. agriculturejournals.cz The presence of oxygen can also accelerate the degradation process through direct oxidation. mdpi.com
Table 1: Factors Influencing the Stability of Procyanidins
| Factor | Effect on Stability | Degradation Products |
| pH | Less stable in both acidic and alkaline conditions; rapid degradation at alkaline pH. researchgate.net | Monomeric units (e.g., epicatechin), gallic acid, de-galloyl flavanols. researchgate.netnih.gov |
| Temperature | Higher temperatures accelerate degradation. agriculturejournals.cz | N/A |
| Oxygen | Accelerates degradation through direct oxidation. mdpi.com | N/A |
Biotransformation by Microbial Systems (e.g., Probiotic Bacteria)
Due to their complex structure, a significant portion of ingested procyanidins, including procyanidin B3 3-O-gallate, is not absorbed in the upper gastrointestinal tract and reaches the colon. acs.orgresearchgate.net Here, they are extensively metabolized by the gut microbiota into smaller, more readily absorbable phenolic compounds. researchgate.netnih.gov This microbial catabolism is considered crucial for the health benefits associated with procyanidin consumption. acs.orgnih.gov
The biotransformation process involves the breakdown of the larger procyanidin structure into various low-molecular-weight metabolites. researchgate.net For procyanidin dimers, key metabolites identified after fermentation with human microbiota include phenolic acids and valerolactones. acs.org Common metabolites that arise from the microbial degradation of various procyanidins include benzoic acid, 2-phenylacetic acid, and 3-phenylpropionic acid. nih.gov
Specific to B-type procyanidin dimers, microbial metabolism yields characteristic compounds such as 5-(3',4'-dihydroxyphenyl)-γ-valerolactones and 2-(3',4'-dihydroxyphenyl)acetic acid. acs.orgnih.gov The transformation pathway suggests that the initial procyanidin dimers are first broken down, possibly into their flavan-3-ol units, which are then rapidly converted by bacteria into phenyl-γ-valerolactones and subsequently into various phenylvaleric acids and smaller phenolic acids. acs.orgnih.gov Probiotic bacteria, such as Lactobacillus and Bifidobacterium species, are known to participate in the metabolism of polyphenols and can contribute to these transformations. frontiersin.org For instance, some Lactobacillus species possess enzymes like gallate decarboxylase, which can degrade gallic acid, a potential component released from galloylated procyanidins. researchgate.net
Table 2: Major Microbial Metabolites of Procyanidin Dimers
| Metabolite Class | Specific Compounds |
| Phenolic Acids | 2-(3,4-Dihydroxyphenyl)acetic acid, Benzoic acid, 2-Phenylacetic acid, 3-Phenylpropionic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid, 3-(3'-hydroxyphenyl)propionic acid. acs.orgnih.gov |
| Valerolactones | 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone, 5-(3'-hydroxyphenyl)-γ-valerolactone. nih.gov |
| Other | Hydroxyphenylvaleric acid. nih.gov |
Strategies for Enhancing Stability and Bioavailability (e.g., Nanoparticle Encapsulation)
The inherent instability and low bioavailability of procyanidins like this compound limit their therapeutic potential. ctv-jve-journal.org To overcome these challenges, various formulation strategies have been developed, with nanoparticle encapsulation emerging as a highly effective approach. ctv-jve-journal.orgnih.gov Encapsulation protects the bioactive compound from harsh environmental conditions in the gastrointestinal tract, controls its release, and can improve its absorption. nih.govmdpi.com
One promising method is the encapsulation of galloylated procyanidins using natural polymers. A study on procyanidin B2-3'-O-gallate, a compound structurally similar to this compound, demonstrated the success of this strategy. ctv-jve-journal.orgresearchgate.net In this research, the procyanidin was encapsulated within nanoparticles made of chitosan (B1678972) and sodium alginate. ctv-jve-journal.orgresearchgate.net
The resulting nanoparticles effectively protected the compound. The encapsulation efficiency was very high, at 93.5%, and the nanoparticles had a size range of 160-201 nm. ctv-jve-journal.orgresearchgate.net In vitro digestion experiments showed that the nano-system significantly controlled the release of the procyanidin, retaining about 72-78% of it under simulated gastrointestinal conditions. ctv-jve-journal.orgresearchgate.net This controlled release mechanism helps to ensure that more of the intact compound reaches the colon where it can be metabolized by microbiota or absorbed. ctv-jve-journal.org Such delivery systems can improve the stability and bioavailability of the encapsulated drug. nih.gov
Other materials used for creating delivery systems for sensitive compounds include various proteins and polysaccharides, which can form microcapsules or complexes that shield the bioactive molecules from degradation. nih.govmdpi.com These encapsulation techniques offer a promising pathway to enhance the biological activity of galloylated procyanidins. ctv-jve-journal.org
Table 3: Characteristics of Procyanidin B2-3'-O-gallate Nanoparticle Encapsulation
| Parameter | Finding | Reference |
| Encapsulation Material | Chitosan-sodium alginate | ctv-jve-journal.orgresearchgate.net |
| Particle Size | 160–201 nm | ctv-jve-journal.orgresearchgate.net |
| Encapsulation Efficiency | 93.5% | ctv-jve-journal.orgresearchgate.net |
| Retention in GI Conditions | 72-78% | ctv-jve-journal.orgresearchgate.net |
Conclusion and Future Research Directions on Procyanidin B3 3 O Gallate
Synthesis and Production Advancements
The limited availability of pure procyanidin (B600670) B3 3-O-gallate from natural sources has historically hindered extensive research. nii.ac.jp However, significant strides have been made in its chemical synthesis. One notable method involves the equimolar condensation of a catechin (B1668976) or epicatechin nucleophile containing a gallate moiety with a catechin or epicatechin-derived electrophile, mediated by Lewis acids like ytterbium (III) triflate (Yb(OTf)3). nii.ac.jpnih.gov This has enabled the production of various procyanidin gallate derivatives, including procyanidin B3 3-O-gallate. nii.ac.jpnih.gov
Other synthetic strategies include direct condensation using catalysts such as tin(IV) chloride or titanium(IV) chloride, and the use of protective groups like benzylation or acetylation to facilitate more selective reactions and improve yields. smolecule.com Stereoselective synthesis methods have also been developed, for instance, using TiCl4 to mediate the condensation of benzyl-substituted (+)-catechin units, which can then be converted to the natural form. mdpi.com A semisynthetic approach has also been explored, where procyanidin-rich extracts are reacted with flavan-3-ols under acid catalysis to form dimeric procyanidins. researchgate.netacs.org These advancements are crucial for obtaining the pure compound in sufficient quantities for detailed biological and structural-activity relationship (SAR) studies. nii.ac.jp
Elucidation of Novel Biological Mechanisms
Research has begun to uncover the diverse biological activities of this compound. Studies have indicated its potential as an antioxidant and its ability to inhibit DNA polymerase. mdpi.com Furthermore, synthesized this compound has demonstrated significant antitumor effects against human prostate cancer cell lines. nii.ac.jpnih.gov The presence of the galloyl group is thought to enhance its biological activities compared to other similar compounds. smolecule.com
The anti-inflammatory properties of procyanidins, including likely contributions from galloylated forms like B3 3-O-gallate, are also a key area of investigation. These mechanisms involve the modulation of various signaling pathways, including the arachidonic acid pathway and the inhibition of inflammatory mediators. researchgate.net
Development of Advanced Analytical and Isolation Techniques
The accurate analysis and isolation of this compound from complex plant extracts remain a challenge. researchgate.net Advanced chromatographic techniques are essential for this purpose. Reversed-phase high-performance liquid chromatography (HPLC) with C18 stationary phases is a common method, often using acidic aqueous methanol (B129727) or acetonitrile (B52724) as the eluent. researchgate.net For enhanced detection and quantification, HPLC is often coupled with mass spectrometry (MS) or electrochemical detection. ebi.ac.ukmdpi.com
High-speed countercurrent chromatography (HSCCC) has emerged as a powerful technique for the preparative isolation of dimeric procyanidins, including galloylated forms. researchgate.net Thiolysis is another analytical method used to determine the structure of procyanidins by cleaving the interflavan bonds. acs.org The development of these methods is critical for the accurate identification and quantification of this compound in various matrices and for ensuring the purity of synthesized compounds. mdpi.com
Exploration of Specific Molecular Targets and Pathways
A significant frontier in procyanidin research is the identification of specific molecular targets and signaling pathways. Procyanidins have been shown to modulate multiple pathways implicated in carcinogenesis, including those involved in inflammation, cell proliferation, and apoptosis. nih.gov For instance, procyanidins can inhibit the PI3K/Akt and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation. nih.gov
Studies on various procyanidins have revealed their ability to target specific proteins. For example, procyanidin B3 has been found to negatively affect the activity of phosphatases of regenerating liver (PRLs), particularly PRL-1, suggesting that these enzymes could be molecular targets. plos.org In the context of neuroprotection, procyanidins have been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. mdpi.com The galloyl moiety is often critical for these interactions, enhancing the binding affinity to target proteins. smolecule.comfrontiersin.org
Overcoming Challenges in Research on this compound
Despite progress, several challenges impede research on this compound. A primary obstacle is the difficulty in obtaining pure compounds from natural sources due to their presence as minor constituents in complex mixtures of various analogs. tandfonline.comtandfonline.com This structural complexity, including numerous stereoisomers, makes purification and identification challenging. tandfonline.com
The inherent instability of procyanidins also requires careful handling during extraction, storage, and analysis to prevent degradation. researchgate.net Furthermore, the bioavailability of procyanidins is often low, and they can interact non-specifically with various proteins, which complicates the evaluation of their biological functions in vivo. tandfonline.commdpi.com Addressing these challenges through improved synthesis, purification, and analytical methods is essential for advancing the field. tandfonline.com
Emerging Research Frontiers for this compound
The future of this compound research holds exciting possibilities. One emerging area is the investigation of its potential in modulating the gut microbiota. Flavan-3-ols can be transformed by gut bacteria into smaller phenolic metabolites that may have their own distinct biological activities. oup.com Understanding these transformations is key to deciphering the health effects of procyanidin consumption.
Another frontier is the development of novel delivery systems, such as liposomes and hydrogels, to enhance the stability and bioavailability of procyanidins for therapeutic applications. nih.gov Furthermore, the application of advanced analytical techniques like gel permeation chromatography combined with high-resolution mass spectrometry will enable a more comprehensive characterization of procyanidin profiles in extracts. mdpi.com Continued exploration into its specific molecular targets will undoubtedly reveal new therapeutic avenues for various chronic diseases. tandfonline.com The unique structural features of this compound, particularly the galloyl group, suggest that it may possess distinct and potent biological activities that are yet to be fully discovered. smolecule.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural elucidation and purity assessment of procyanidin B3 3-O-gallate?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are essential for structural confirmation. For purity, HPLC with UV detection at 280 nm or fluorescence detection is recommended. Gradient elution using 0.1% formic acid in water and methanol is effective for separation .
- Data Interpretation : Compare spectral data (e.g., galloyl group signals at δ 6.8–7.2 ppm in ¹H NMR) and retention times with authenticated standards. Quantify tannin subclasses (monomeric, oligomeric, polymeric) using phloroglucinolysis followed by LC-MS .
Q. How can researchers standardize extraction protocols for this compound from plant sources?
- Experimental Design : Optimize solvent systems (e.g., aqueous acetone or ethanol) and extraction time/temperature to balance yield and stability. Include steps to prevent oxidation, such as nitrogen purging and addition of ascorbic acid. Validate protocols using spike-and-recovery experiments with reference standards .
- Troubleshooting : Low yields may result from galloyl group degradation; consider enzymatic hydrolysis (e.g., tannase) to release bound forms .
Q. What in vitro assays are suitable for preliminary screening of this compound's antioxidant activity?
- Methods : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays to quantify free radical scavenging. Include positive controls (e.g., Trolox) and normalize results to gallic acid equivalents. For cellular models, employ hydrogen peroxide-induced oxidative stress in human endothelial cells .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for scalability and stereochemical fidelity?
- Synthesis Challenges : Key steps include regioselective galloylation of the procyanidin core and epimerization control. describes benzylation of catechin precursors and Dess-Martin periodinane oxidation for coupling reactions. Scale-up requires refining workup procedures (e.g., avoiding silica gel chromatography) and switching to cost-effective protecting groups .
- Validation : Confirm stereochemistry via circular dichroism (CD) and compare retention factors with natural isolates using chiral HPLC .
Q. What mechanisms underlie the differential bioactivity of this compound compared to non-galloylated procyanidins?
- Hypothesis Testing : The galloyl moiety enhances hydrogen-bonding interactions with cellular targets (e.g., inhibition of p300-mediated histone acetylation in ). Use molecular docking studies and site-directed mutagenesis (e.g., in androgen receptor models) to map binding sites.
- Contradiction Analysis : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH affecting galloyl group ionization). Standardize buffers and include kinetic analyses to differentiate competitive vs. non-competitive inhibition .
Q. How can researchers resolve contradictions in this compound's effects across different disease models?
- Case Study : While highlights chondroprotective effects in osteoarthritis (OA) models, other studies may show limited efficacy in neurodegenerative contexts. Address this by:
Model Selection : Use isogenic cell lines or genetically modified zebrafish (e.g., ) to control for genetic variability.
Dosage Regimens : Compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS/MS) across models.
Data Normalization : Express results relative to tissue-specific bioavailability metrics .
Q. What strategies improve the stability and bioavailability of this compound in preclinical studies?
- Formulation Approaches : Nanoencapsulation (e.g., liposomes or chitosan nanoparticles) can enhance gastrointestinal absorption. Assess stability under simulated physiological conditions (pH 2–7.4) and monitor degradation products via UPLC-QTOF-MS .
- In Vivo Validation : Use radiolabeled compounds (e.g., ¹⁴C-procyanidin B3 3-O-gallate) to track distribution in rodent models .
Methodological Frameworks for Rigorous Research
Q. How should researchers formulate hypotheses about this compound's multifunctional roles?
- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- PICO : "In human chondrocytes (Population), does this compound (Intervention) reduce IL-1β-induced inflammation (Outcome) compared to dexamethasone (Comparison)?" .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
